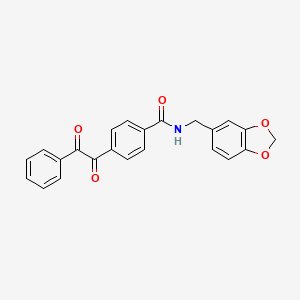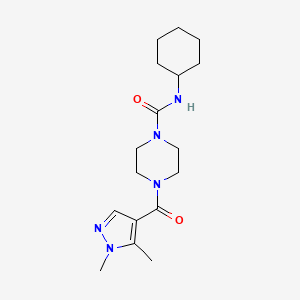![molecular formula C19H17F2N3O2S2 B7534103 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one is a complex organic compound belonging to the family of thiadiazoles. This chemical is notable for its diverse range of applications in various fields, including chemistry, biology, and medicine. Its unique structural features, which include a benzylamino group, a thiadiazole ring, and a difluoromethoxyphenyl group, contribute to its versatile reactivity and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Thiadiazole Ring: : A common method involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions to form the 1,3,4-thiadiazole core.
Attachment of the Benzylamino Group: : This step typically involves the nucleophilic substitution of the thiadiazole derivative with benzylamine in the presence of a suitable base, such as sodium hydride.
Introduction of the Sulfanyl and Difluoromethoxyphenyl Groups: : The final step often includes a thiol-ene reaction where the sulfanyl group is introduced, followed by the attachment of the difluoromethoxyphenyl group through a coupling reaction under conditions like palladium-catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one can be scaled up by optimizing the reaction conditions:
Large-scale batch reactors for cyclization and nucleophilic substitution.
Continuous flow reactors to improve the efficiency of the thiol-ene and coupling reactions.
Stringent purification methods, such as crystallization and chromatography, to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: : The nitro group present can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: : The benzylamino group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Palladium on carbon (Pd/C) is commonly used for hydrogenation reactions.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed as bases in nucleophilic substitution reactions.
Major Products
Oxidation: : Products include sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzylamines.
科学研究应用
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one has diverse scientific research applications:
Chemistry: : Utilized as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: : Explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in material science for the development of novel polymers or coatings.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: : Influences pathways related to oxidative stress and inflammation, which are critical in various diseases.
相似化合物的比较
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one stands out due to its unique structural combination. Similar compounds include:
2-[[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(methoxy)phenyl]propan-1-one: : Lacks the difluoromethoxy group, affecting its reactivity.
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(chloro)phenyl]propan-1-one: : Contains a chloro group instead, altering its interaction with biological targets.
Each compound varies in its efficacy and application based on the functional groups attached, highlighting the distinct advantages of this compound.
属性
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S2/c1-12(16(25)14-7-9-15(10-8-14)26-17(20)21)27-19-24-23-18(28-19)22-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJGIHGNNDLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(F)F)SC2=NN=C(S2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)


![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
